2-chloro-6-fluoro-N-[1-(furan-2-yl)propan-2-yl]benzamide
CAS No.: 1219842-20-2
Cat. No.: VC4962693
Molecular Formula: C14H13ClFNO2
Molecular Weight: 281.71
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219842-20-2 |
|---|---|
| Molecular Formula | C14H13ClFNO2 |
| Molecular Weight | 281.71 |
| IUPAC Name | 2-chloro-6-fluoro-N-[1-(furan-2-yl)propan-2-yl]benzamide |
| Standard InChI | InChI=1S/C14H13ClFNO2/c1-9(8-10-4-3-7-19-10)17-14(18)13-11(15)5-2-6-12(13)16/h2-7,9H,8H2,1H3,(H,17,18) |
| Standard InChI Key | UYVGGSOBXJWDFT-UHFFFAOYSA-N |
| SMILES | CC(CC1=CC=CO1)NC(=O)C2=C(C=CC=C2Cl)F |
Introduction
2-Chloro-6-fluoro-N-[1-(furan-2-yl)propan-2-yl]benzamide is an organic compound belonging to the benzamide class. It features a chloro and a fluoro substituent on the benzene ring, along with a furan-derived side chain. This compound is of interest in medicinal chemistry, particularly for its potential applications in pharmaceutical development.
Synthesis
The synthesis of 2-chloro-6-fluoro-N-[1-(furan-2-yl)propan-2-yl]benzamide would typically involve several steps, including:
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Preparation of the Benzamide Core: This involves the reaction of a benzoyl chloride derivative with an amine.
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Introduction of the Furan Side Chain: This could involve alkylation reactions or other methods to attach the furan ring to the propan-2-yl linker.
Specific conditions such as temperature control, solvent choice, and reaction time optimization are crucial for maximizing yield and minimizing by-products.
Potential Applications
2-Chloro-6-fluoro-N-[1-(furan-2-yl)propan-2-yl]benzamide has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structure suggests it could be used as a building block or intermediate in the synthesis of more complex molecules with biological activity.
Chemical Reactions
This compound can participate in various chemical reactions typical for amides and halogenated compounds, including:
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Hydrolysis: Breaking of the amide bond under acidic or basic conditions.
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Nucleophilic Substitution: Replacement of the chloro or fluoro substituents with nucleophiles.
Reaction conditions such as temperature, solvent choice, and catalysts can significantly affect yields and selectivity in these transformations.
Biological Activity
The biological activity of 2-chloro-6-fluoro-N-[1-(furan-2-yl)propan-2-yl]benzamide would depend on its interactions with biological targets. Quantitative data regarding binding affinities or biological activity would typically be obtained from pharmacological studies or assays.
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